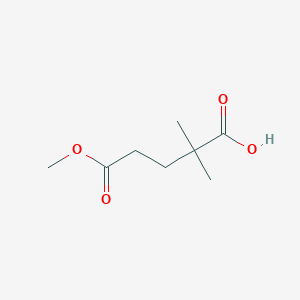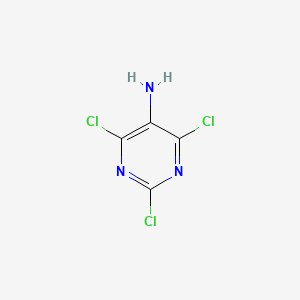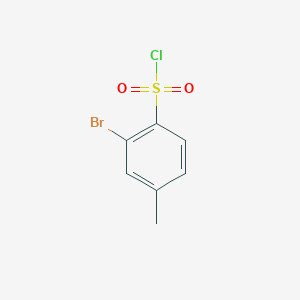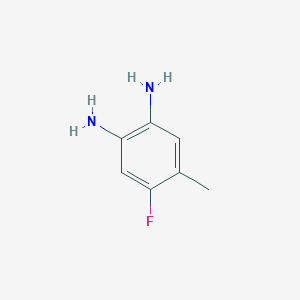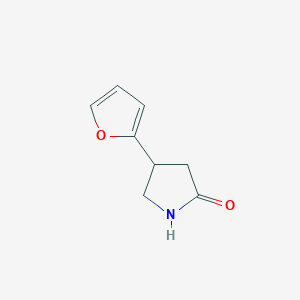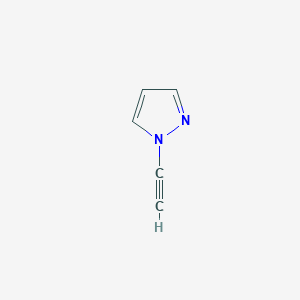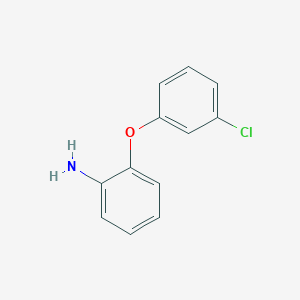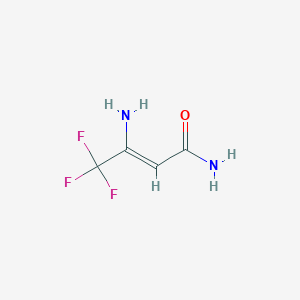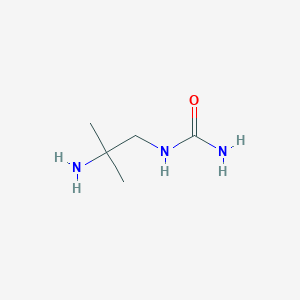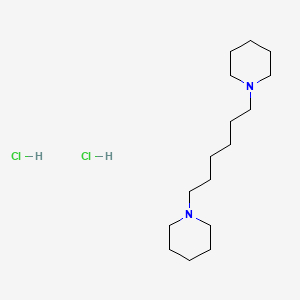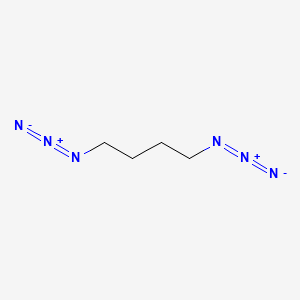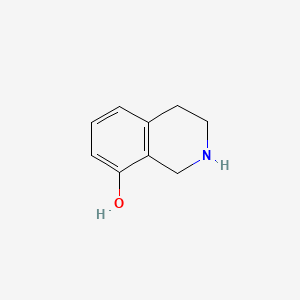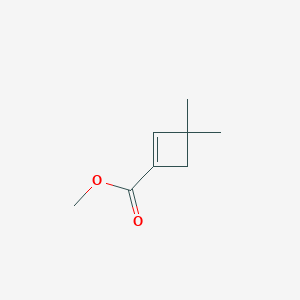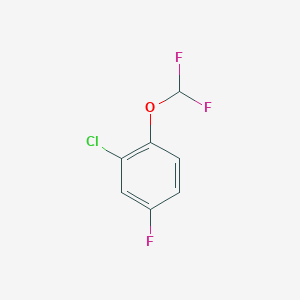
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” belongs to the class of organic compounds known as halobenzenes . Halobenzenes are aromatic compounds containing a benzene substituted with one or more halogen atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Chloro-1-(difluoromethoxy)-3-methoxybenzene”, has been reported . It’s likely that “2-Chloro-1-(difluoromethoxy)-4-fluorobenzene” would have a similar structure, with a fluorine atom replacing the methoxy group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, “2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane”, it’s reported to be a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 134°F and a specific gravity of 1.52 .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
Fluorinated benzenes, such as 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms' presence alters the π-electron density donation from the arene, leading to weak metal centre binding. This characteristic enables their use as non-coordinating solvents or readily displaced ligands in creating well-defined complexes. Furthermore, these compounds are involved in C-H and C-F bond activation reactions, catalytic processes, and as media in organic synthesis, highlighting their versatility in contemporary chemical research (Pike, Crimmin, & Chaplin, 2017).
Synthesis of Fluorinated Compounds
The synthesis of difluoromethoxy- and difluorothiomethoxyarenes demonstrates the reactivity and application of fluorinated compounds in creating fluorinated derivatives. Using fluoroform as a difluorocarbene source, researchers have developed methods to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives under moderate conditions. This process underscores the compound's role in the synthesis of fluorinated organic molecules, offering a pathway to moderate to good yields of these derivatives (Thomoson & Dolbier, 2013).
Material Sciences
In material sciences, fluorinated benzene derivatives are pivotal in the development of liquid crystal compounds. The synthesis process involves multiple reactions, including Grignard and Suzuki reactions, leading to compounds that enhance liquid crystal formulations by improving birefringence (Δn) and reducing threshold voltage (Vth). This application demonstrates the compound's impact on advancing materials with specific electronic and optical properties, contributing significantly to the liquid crystal displays technology (De-y, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIVXCYTLSMYHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553356 |
Source


|
| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |
CAS RN |
106969-09-9 |
Source


|
| Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

